molecular formula C7H2F2IN B2609153 2,3-Difluoro-6-iodobenzonitrile CAS No. 935660-92-7

2,3-Difluoro-6-iodobenzonitrile

Cat. No.: B2609153
CAS No.: 935660-92-7
M. Wt: 265.001
InChI Key: BXJGOXCTYOYFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-6-iodobenzonitrile is an aromatic compound with the molecular formula C7H2F2IN and a molecular weight of 265.0 g/mol . This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzonitrile core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method is the iodination of 2,3-difluorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,3-difluoro-6-methoxybenzonitrile .

Scientific Research Applications

2,3-Difluoro-6-iodobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-iodobenzonitrile is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the iodine atom, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzonitrile core .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-6-iodobenzonitrile is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3-difluoro-6-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJGOXCTYOYFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.